1-Cyclohexyl-1,3-diazinane-2,4-dione
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Overview
Description
1-Cyclohexyl-1,3-diazinane-2,4-dione is a nitrogen-containing heterocyclic compound. It features a six-membered ring structure similar to cyclohexane, but with two carbon atoms replaced by nitrogen atoms. This compound is part of the diazinane family, which is known for its diverse chemical properties and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-1,3-diazinane-2,4-dione can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclohexylamine with urea under acidic conditions can yield the desired compound. The reaction typically requires heating and a suitable solvent to facilitate the cyclization process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like lithium aluminum hydride.
Substitution: The diazinane ring can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of halogenated derivatives and other substituted products.
Scientific Research Applications
1-Cyclohexyl-1,3-diazinane-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
1,2-Diazinane: Another isomer of diazinane with nitrogen atoms at different positions.
1,4-Diazinane:
Hexahydropyrimidine: A related compound with a similar ring structure but different nitrogen positioning.
Uniqueness: 1-Cyclohexyl-1,3-diazinane-2,4-dione stands out due to its specific ring structure and the presence of a cyclohexyl group. This unique configuration imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
712-42-5 |
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Molecular Formula |
C10H16N2O2 |
Molecular Weight |
196.25 g/mol |
IUPAC Name |
1-cyclohexyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H16N2O2/c13-9-6-7-12(10(14)11-9)8-4-2-1-3-5-8/h8H,1-7H2,(H,11,13,14) |
InChI Key |
BIZDNILSHPALPE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CCC(=O)NC2=O |
Origin of Product |
United States |
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